N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide
Description
Properties
Molecular Formula |
C10H10BrClN2O2 |
|---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide |
InChI |
InChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
PEDVNROUBQXDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation-Based Synthesis
The compound is frequently utilized in alkylation reactions to introduce the 4-bromophenylacetamide moiety into pyridinone scaffolds. For example, intermediate 1 (5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) undergoes alkylation with this compound in anhydrous acetonitrile under reflux conditions with potassium carbonate as a base. This reaction typically proceeds over 18–30 hours, yielding pyridinone derivatives such as compound 2 (22% yield).
Reaction Conditions:
-
Solvent: Anhydrous CH₃CN
-
Base: K₂CO₃ (2 equivalents relative to intermediate 1 )
-
Temperature: Reflux (~82°C)
-
Time: 18–30 hours
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields (15–22%) for derivatives incorporating this compound are achieved using anhydrous acetonitrile and potassium carbonate. Polar aprotic solvents like THF or DMF are less effective, likely due to inferior solubility of the acetamide intermediate.
Temperature and Time Dependence
Prolonged reflux (30 hours) improves yields for sterically hindered substrates, as evidenced by the synthesis of compound 2 (22% yield). Shorter durations (4–18 hours) result in incomplete conversion, particularly for bulkier pyridinone precursors.
Table 1: Impact of Reaction Time on Yield
| Substrate | Time (h) | Yield (%) |
|---|---|---|
| Intermediate 1 | 30 | 22 |
| Intermediate 3a | 18 | 15 |
| Intermediate 3b | 4 | 14 |
Analytical Characterization and Validation
Spectroscopic Data
1H-NMR (DMSO-d₆):
-
δ 10.70 ppm (exch br s, 1H, NH)
-
δ 7.50 ppm (m, 4H, aromatic protons)
-
δ 4.98 ppm (s, 2H, CH₂)
13C-NMR (DMSO-d₆):
Melting Point and Purity
The compound exhibits a melting point of 180–182°C (decomposition), with chromatographic purity confirmed via TLC (Rf = 0.45 in toluene/ethyl acetate/acetic acid 7:3:1). Elemental analysis aligns with theoretical values (C: 49.38%, H: 3.11%, N: 10.75%).
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
Introducing electron-withdrawing groups (e.g., cyano at position 5 of the pyridinone scaffold) enhances electrophilicity at the alkylation site, improving reaction rates with this compound. For example, compound 4c (19% yield) incorporates an isopropyl ester group, which sterically hinders the reaction compared to methyl derivatives.
Hydrogen Bonding and Crystallinity
The 4-bromophenyl moiety participates in intermolecular hydrogen bonding (N–H···O=C), as observed in XRD studies of related compounds. This interaction contributes to the high melting point (223–224°C for derivative 4c ) and low solubility in polar solvents.
Challenges and Limitations in Synthesis
Chemical Reactions Analysis
Types of Reactions
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenol derivatives, while reduction reactions can convert the carbamoyl group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azidoacetamide, thiocyanatoacetamide, or methoxyacetamide can be formed.
Oxidation Products: Bromophenol derivatives are the major products of oxidation reactions.
Reduction Products: Amines are the primary products of reduction reactions.
Scientific Research Applications
N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . Molecular docking studies have shown that the compound can bind to various receptors, indicating its potential as a lead compound for drug development .
Comparison with Similar Compounds
Key Observations :
- Conformational Flexibility : Unlike the title compound, analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit multiple conformers in the asymmetric unit, driven by rotational freedom in dichlorophenyl and pyrazolyl groups .
Biological Activity
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide is a chemical compound that has garnered interest in various fields of pharmacology due to its potential biological activities. This article delves into its synthesis, biological activity, and possible therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecule features a bromophenyl group which is known to enhance biological activity, particularly in anticancer and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves reactions between appropriate amines and chloroacetyl derivatives. The process can be summarized as follows:
- Formation of the amine derivative : The 4-bromophenylamine is reacted with a suitable carbonyl compound.
- Chloroacetylation : The resultant product is then treated with chloroacetyl chloride to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that this compound induces cytotoxicity in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 90 |
| 10 | 70 |
| 50 | 40 |
| 100 | 20 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Resistance : A study published in Pharmacology and Microbiology demonstrated that derivatives of this compound could overcome resistance mechanisms in pathogens, making it a candidate for further development as an antimicrobial agent.
- Cancer Cell Line Evaluation : Research conducted on MCF7 cells indicated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer therapeutic agent .
Q & A
Q. Table 1: Comparative Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | 4-Bromoaniline + 2-chloroacetyl chloride, Et₃N, DCM, 0°C | 78 | 95% | |
| Purification | Recrystallization (EtOH/H₂O) | 65 | 99% |
Basic: What spectroscopic and computational methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the 4-bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the chloroacetamide moiety (δ 4.2 ppm for CH₂Cl). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography: Resolves intramolecular hydrogen bonding (N–H⋯O=C) and dihedral angles between aromatic and acetamide groups, critical for conformational analysis .
- DFT Calculations: Predict molecular electrostatic potential (MEP) surfaces to identify reactive sites for electrophilic/nucleophilic attacks .
Basic: What preliminary biological activities have been reported, and how are they assayed?
Methodological Answer:
Screening assays focus on antimicrobial and enzyme inhibition:
- Antimicrobial Activity: Tested against S. aureus and E. coli via broth microdilution (MIC ≤ 25 µg/mL) .
- Enzyme Inhibition: Assessed against cyclooxygenase-2 (COX-2) using fluorescence-based assays (IC₅₀ ~ 1.2 µM) .
Q. Table 2: Biological Activity Profile
| Assay | Target | Result | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC: 12.5 µg/mL | |
| Anticancer | MCF-7 cells (breast cancer) | IC₅₀: 18 µM |
Advanced: How do reaction mechanisms differ in halogenated acetamide derivatives under varying pH?
Methodological Answer:
The chloroacetamide group undergoes pH-dependent hydrolysis:
- Acidic Conditions: Protonation of the amide nitrogen slows hydrolysis, favoring stability.
- Basic Conditions: OH⁻ nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to 2-chloroacetic acid and 4-bromoaniline derivatives. Kinetic studies (UV-Vis monitoring at 240 nm) show pseudo-first-order kinetics with a rate constant k = 0.012 min⁻¹ at pH 10 .
Advanced: How do crystallographic studies resolve conformational flexibility in solid-state structures?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding: N–H⋯O=C interactions form infinite chains (graph-set notation R₂²(10)), stabilizing the lattice .
- Torsional Angles: The dihedral angle between the 4-bromophenyl and acetamide groups is 54.8°, indicating steric hindrance from the chloro substituent .
Q. Table 3: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Length (C–Cl) | 1.789 Å | |
| Torsion Angle (C–N–C–O) | 176.2° |
Advanced: How can researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in IC₅₀/MIC values often arise from assay variability. Mitigation strategies include:
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Control Compounds: Include reference inhibitors (e.g., aspirin for COX-2 assays) to calibrate activity .
- Dose-Response Curves: Perform triplicate experiments with non-linear regression analysis to reduce error margins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
